2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole
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Overview
Description
2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and other macromolecules, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole
- 5,6-Dimethyl-1H-benzo[d]imidazole
- 2-Phenyl-1H-benzo[d]imidazole
Uniqueness
2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both methoxyphenyl and dimethyl groups, which enhance its chemical stability and biological activity. Compared to similar compounds, it exhibits distinct properties that make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H16N2O |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2O/c1-10-8-14-15(9-11(10)2)18-16(17-14)12-4-6-13(19-3)7-5-12/h4-9H,1-3H3,(H,17,18) |
InChI Key |
AXAMGAXDIOAMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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